N-(4-bromophenyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)thiolan-3-amine is an organic compound with the molecular formula C10H12BrNS It is a thiolane derivative, characterized by the presence of a bromophenyl group attached to the nitrogen atom of the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)thiolan-3-amine typically involves the nucleophilic substitution of a suitable thiolane precursor with a bromophenylamine. One common method is the reaction of 4-bromophenylamine with thiolane-3-one in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)thiolan-3-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-amine: Another bromophenyl derivative with a thiazole ring instead of a thiolane ring.
N-(4-bromophenyl)imidazole: Contains an imidazole ring and exhibits different chemical reactivity and biological activity.
Uniqueness
N-(4-bromophenyl)thiolan-3-amine is unique due to its thiolane ring, which imparts distinct chemical properties compared to other heterocyclic compounds.
Properties
Molecular Formula |
C10H12BrNS |
---|---|
Molecular Weight |
258.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10,12H,5-7H2 |
InChI Key |
WSOAANGHCUZJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.